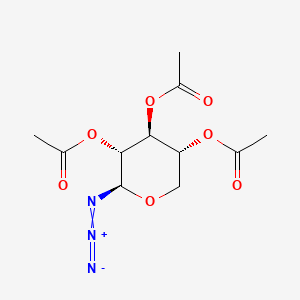

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

Übersicht

Beschreibung

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is a chemical compound with the molecular formula C11H15N3O7 and a molecular weight of 301.25 g/mol . This compound is a derivative of xylopyranose, a sugar molecule, and is characterized by the presence of three acetyl groups and an azide group. It is commonly used in organic synthesis, particularly in the field of click chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The resulting tri-O-acetylated compound is then reacted with sodium azide in a suitable solvent like dimethylformamide (DMF) to introduce the azide group .

Industrial Production Methods

While specific industrial production methods for 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Acetic Anhydride and Pyridine: Used for the acetylation of beta-D-xylopyranose.

Sodium Azide and DMF:

Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azide group to an amine.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules, particularly in click chemistry.

Biology: Employed in the modification of biomolecules for labeling and detection purposes.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a process widely used in click chemistry . This reactivity is leveraged in various applications, including the synthesis of bioconjugates and the development of new materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl azide: Similar in structure but differs in the stereochemistry of the xylopyranose ring.

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide: Contains an additional acetyl group and is derived from glucopyranose instead of xylopyranose.

Uniqueness

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is unique due to its specific acetylation pattern and the presence of the azide group, which makes it highly reactive in click chemistry reactions. This compound’s unique structure allows for selective modifications and applications in various fields .

Biologische Aktivität

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is a chemically modified sugar compound with significant biological activity. Its unique structure, characterized by the presence of an azide group and acetylated hydroxyl groups, enables it to function as a glycosyl donor in various biochemical applications. This article explores its biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₃O₇, with a molecular weight of approximately 301.25 g/mol. The compound features an azide functional group (-N₃) attached to a xylopyranose sugar derivative that is further acetylated at positions 2, 3, and 4. This modification enhances its reactivity and utility in synthetic biology and chemical biology.

Glycosyltransferase Inhibition

One of the primary biological activities of this compound is its role as a glycosyltransferase inhibitor . Glycosyltransferases are enzymes responsible for the transfer of sugar moieties to other molecules, which is crucial for glycosylation processes involved in cell signaling and immune responses. Studies indicate that this compound can inhibit specific glycosyltransferases involved in bacterial cell wall synthesis, potentially contributing to the development of novel antibiotics.

Glycosaminoglycan (GAG) Biosynthesis

The compound also acts as a decoy in the glycosaminoglycan biosynthesis pathway , influencing the synthesis of proteoglycans—macromolecules essential for various biological functions. It has been shown to induce changes in GAG fine structures and can modulate cellular processes such as gene expression and metabolism .

Synthesis of Complex Carbohydrates

Due to its azide functionality, this compound serves as a valuable building block for synthesizing complex carbohydrates (glycans) through click chemistry. This capability allows researchers to create diverse glycan structures for studying carbohydrate-protein interactions and developing targeted drug delivery systems .

Drug Development

The compound is being explored for its potential in drug development, particularly as an enzyme inhibitor. Its unique properties may lead to the design of therapeutic agents that target specific biochemical pathways involved in diseases such as cancer.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound:

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits glycosyltransferases at low micromolar concentrations. This inhibition can provide insights into glycosylation pathways critical for understanding various diseases.

- GAG Biosynthesis : Experimental models have shown that treatment with this compound alters GAG biosynthesis patterns, suggesting its role in modulating extracellular matrix components.

- Click Chemistry Applications : The azide group allows for further functionalization via click chemistry methods, enabling the creation of complex biomolecules useful in therapeutic applications .

Comparative Analysis

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Beta-D-Xylose | Sugar backbone | No azide group; naturally occurring sugar |

| Acetobromoglucose | Sugar derivative | Contains bromine instead of an azide group |

| Alpha-D-Mannopyranosyl Azide | Sugar derivative | Different sugar structure; used for different applications |

| Galactose Azide | Sugar derivative | Similar functional group but different sugar base |

| This compound | Modified sugar | Specific acetylation pattern combined with azide functionality |

This table highlights how this compound stands out due to its specific structural modifications that confer unique reactivity profiles not found in other compounds.

Eigenschaften

IUPAC Name |

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-azidooxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O7/c1-5(15)19-8-4-18-11(13-14-12)10(21-7(3)17)9(8)20-6(2)16/h8-11H,4H2,1-3H3/t8-,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAJKBXVWKPVDF-LMLFDSFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369332 | |

| Record name | ST50306943 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53784-33-1 | |

| Record name | ST50306943 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.